![molecular formula C13H18N4O3S B2945043 2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide CAS No. 497081-95-5](/img/structure/B2945043.png)
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C16H17N5O2S . It has an average mass of 343.404 Da and a monoisotopic mass of 343.110291 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines has been described . This process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Studies involving similar compounds have often focused on understanding their crystal structures to inform drug design and synthesis. For instance, research on the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into the molecular conformations that could be significant for designing compounds with desired biological activities (Subasri et al., 2016). These studies explore how the pyrimidine ring's orientation relative to other functional groups affects the compound's potential interactions with biological targets.
Antimicrobial Activity
Several pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of new pyrimidine-triazole derivatives highlights the potential of these compounds to serve as the basis for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022). These compounds were synthesized from a multistep process starting from specific pyrimidine moieties and tested against various bacterial and fungal strains, indicating the versatility of pyrimidine derivatives in drug development.
Synthesis and Biological Evaluation
The versatility of pyrimidine derivatives in medicinal chemistry is further illustrated by the synthesis of novel compounds with varied biological activities. Research on synthesizing and evaluating the biological activities of compounds incorporating the antipyrine moiety, where pyrimidine derivatives play a crucial role, demonstrates this versatility. These studies have led to the discovery of compounds with potential antimicrobial properties (Bondock et al., 2008). The systematic modification of the pyrimidine core and associated functional groups has been a key strategy in developing compounds with desired biological activities.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-7-8(2)20-12-10(7)11(14)16-13(17-12)21-6-9(19)15-4-3-5-18/h18H,3-6H2,1-2H3,(H,15,19)(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJAPBDFFOSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NCCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)
![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)
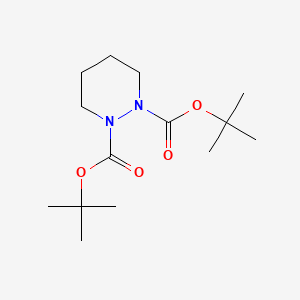
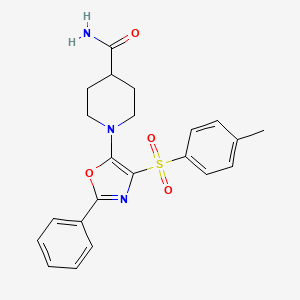
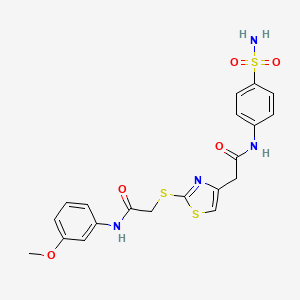
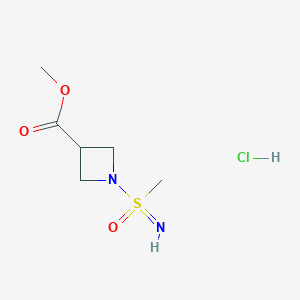
![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)
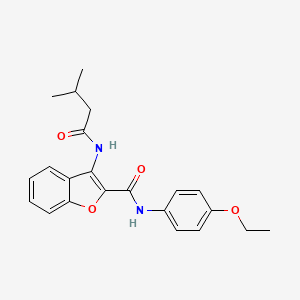
![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)
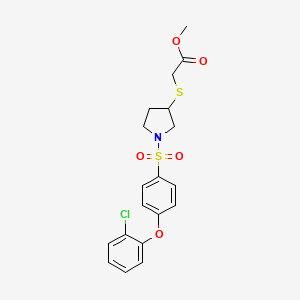
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B2944978.png)
![7-chloro-N-(3,5-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2944979.png)

